molecular formula C9H13NO2S B073525 N-Ethyl-P-toluenesulfonamide CAS No. 1321-54-6

N-Ethyl-P-toluenesulfonamide

Cat. No. B073525
CAS No.: 1321-54-6
M. Wt: 199.27 g/mol
InChI Key: OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), N-ethyl-p-toluenesulfonamide (240 mg, 1.20 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %), iodobenzene (112 μL, 1.00 mmol) and toluene (1 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting pale brown suspension was allowed to reach room temperature and then filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 4:1, 15 mL fractions). Fractions 10-17 provided 244 mg (89% yield) of the desired product.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2].C([O-])([O-])=O.[K+].[K+].CN[C@@H:22]1[CH2:27][CH2:26][CH2:25][CH2:24][C@H:23]1NC.IC1C=CC=CC=1>[Cu]I.C1(C)C=CC=CC=1>[CH2:1]([N:3]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[S:4]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
16 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
112 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
280 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 4:1, 15 mL fractions)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)N(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 244 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 868.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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